molecular formula C37H42N4O7 B11932026 VHL Ligand-Linker Conjugates 17

VHL Ligand-Linker Conjugates 17

Cat. No.: B11932026
M. Wt: 654.8 g/mol
InChI Key: FRIZMJMVXZSQGB-MNHGUUTPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VHL Ligand-Linker Conjugates 17: is a chemical compound that incorporates a von Hippel-Lindau (VHL) ligand specialized for the E3 ubiquitin ligase, along with a PROTAC (Proteolysis Targeting Chimera) linker. This compound is utilized in the synthesis of various PROTACs, including the notable ARD-266, which is an exceptionally effective androgen receptor PROTAC degrader .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of VHL Ligand-Linker Conjugates 17 involves several steps, including the strategic recruitment of the VHL ligand and the PROTAC linker. One approach for the preparation of VHL ligands involves the use of non-peptidic, L-hydroxyproline-bearing VHL ligands such as VH032 and its analogs. The key steps include C–H arylation of 4-methylthiazole, amine deprotection, and amidation reactions .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions and strategic protection-deprotection steps are common in the industrial synthesis of these compounds .

Chemical Reactions Analysis

Types of Reactions: VHL Ligand-Linker Conjugates 17 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

VHL Ligand-Linker Conjugates 17 functions by recruiting the VHL E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The compound acts as a bridge, bringing the target protein and the E3 ligase into close proximity, facilitating the ubiquitination process .

Biological Activity

VHL Ligand-Linker Conjugates 17 represent a significant advancement in the field of targeted protein degradation, specifically through the mechanism of Proteolysis Targeting Chimeras (PROTACs). These conjugates consist of a VHL ligand that interacts with the E3 ubiquitin ligase, coupled with a linker that connects to a target protein. This article explores their biological activity, synthesis, and implications for therapeutic applications.

Overview of this compound

This compound are designed to facilitate the degradation of specific proteins by leveraging the ubiquitin-proteasome system. They are particularly notable for their role in targeting the androgen receptor (AR) through PROTACs like ARD-266, which has demonstrated high efficacy in degrading AR in various cell lines .

Chemical Structure and Properties

  • Molecular Formula : C₃₇H₄₂N₄O₇
  • Molecular Weight : 654.75 g/mol
  • Storage Conditions :
    • Powder: -20°C for up to 3 years
    • In solvent: -80°C for up to 1 year

These properties suggest stability and longevity, crucial for experimental reproducibility .

The mechanism by which VHL Ligand-Linker Conjugates exert their biological effects involves several key steps:

  • Binding to E3 Ligase : The VHL ligand binds to the von Hippel-Lindau (VHL) protein, an E3 ubiquitin ligase that plays a critical role in tagging proteins for degradation.
  • Recruitment of Target Proteins : The linker connects the VHL ligand to target proteins, such as AR, facilitating their recognition by the ubiquitin-proteasome system.
  • Ubiquitination and Degradation : Once tagged with ubiquitin, target proteins are directed to the proteasome for degradation, effectively reducing their levels within the cell.

Case Studies and Experimental Findings

  • ARD-266 PROTAC :
    • Demonstrated effective degradation of AR in LNCaP prostate cancer cells with a DC₅₀ of approximately 0.5 nM.
    • Showed significant activity in xenograft models, highlighting its potential for clinical applications .
  • Comparative Analysis :
    • Other PROTACs utilizing different E3 ligases exhibited varying degrees of efficacy. For instance, ARD-69, another VHL-based PROTAC, also showed effective degradation but with different linker configurations .

Binding Affinity Studies

The binding affinity of VHL Ligand-Linker Conjugates is critical for their function. Studies have shown that these conjugates exhibit single-digit micromolar activity against VHL, with specific interactions identified via co-crystal structures:

  • The hydroxyl group of pyrrolidine forms hydrogen bonds with key residues (His115 and Ser111).
  • π-π interactions between phenyl groups and Tyr98 contribute significantly to binding strength .

Data Table: Summary of Key Findings

StudyCompoundDC₅₀ (nM)Target ProteinNotes
ARD-2660.5Androgen ReceptorEffective in LNCaP cells
ARD-690.86Androgen ReceptorOptimized linker length
VHL Ligand 17N/AVHLMicromolar activity confirmed

Future Directions and Applications

The development of VHL Ligand-Linker Conjugates opens new avenues for targeted therapies in cancer treatment. Their ability to selectively degrade oncogenic proteins presents a promising strategy to combat resistance mechanisms commonly observed in traditional therapies.

Potential Applications:

  • Cancer Therapy : Targeting specific oncogenes or mutated proteins involved in tumor growth.
  • Research Tools : Understanding protein dynamics and cellular processes through controlled degradation.

Properties

Molecular Formula

C37H42N4O7

Molecular Weight

654.8 g/mol

IUPAC Name

4-[2-[1-[(3S)-3-[[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]piperidin-4-yl]ethynyl]benzoic acid

InChI

InChI=1S/C37H42N4O7/c1-23(2)34(32-19-24(3)39-48-32)36(45)41-22-29(42)20-31(41)35(44)38-30(27-7-5-4-6-8-27)21-33(43)40-17-15-26(16-18-40)10-9-25-11-13-28(14-12-25)37(46)47/h4-8,11-14,19,23,26,29-31,34,42H,15-18,20-22H2,1-3H3,(H,38,44)(H,46,47)/t29-,30+,31+,34-/m1/s1

InChI Key

FRIZMJMVXZSQGB-MNHGUUTPSA-N

Isomeric SMILES

CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)N3CCC(CC3)C#CC4=CC=C(C=C4)C(=O)O)C5=CC=CC=C5)O

Canonical SMILES

CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)N3CCC(CC3)C#CC4=CC=C(C=C4)C(=O)O)C5=CC=CC=C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.